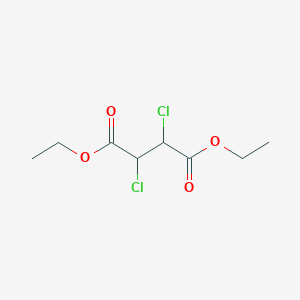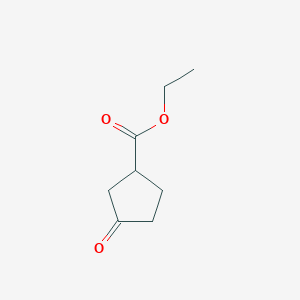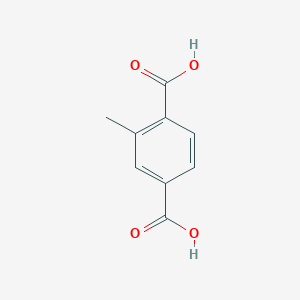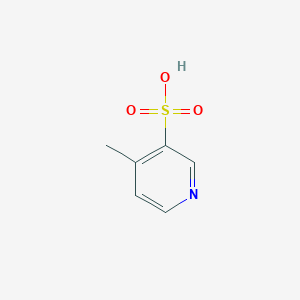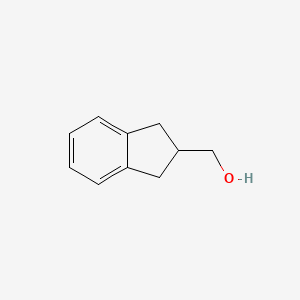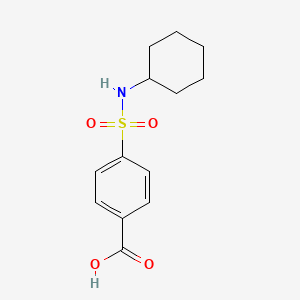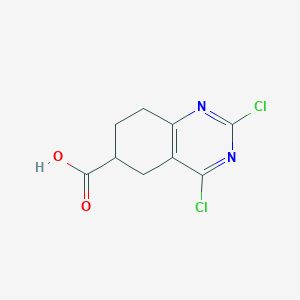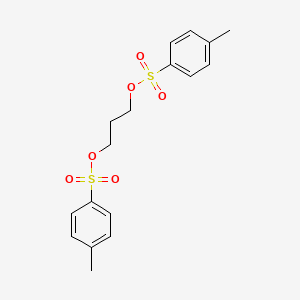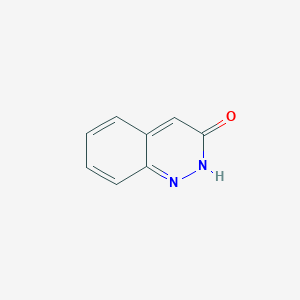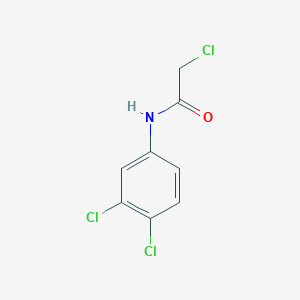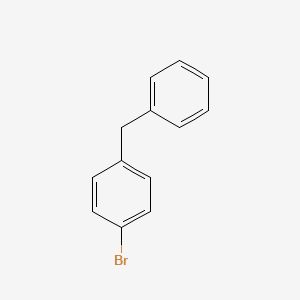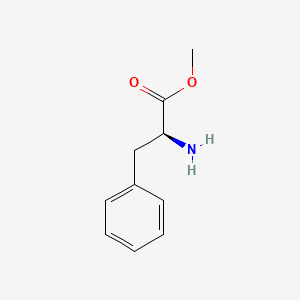
L-苯丙氨酸甲酯
概述
描述
Methyl L-phenylalaninate is an organic compound belonging to the class of phenylalanine derivatives. It is the methyl ester of L-phenylalanine, an essential amino acid. This compound is characterized by its aromatic ring and ester functional group, making it a versatile intermediate in various chemical reactions .
科学研究应用
作用机制
L-苯丙氨酸甲酯的作用机制涉及它与特定分子靶标的相互作用。它可以作为参与氨基酸代谢的酶的底物,影响各种生化途径。 酯基使其能够参与酯化和水解反应,影响细胞过程 .
生化分析
Biochemical Properties
Methyl l-phenylalaninate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans .
Cellular Effects
The effects of Methyl l-phenylalaninate on cells and cellular processes are not well-studied. It is known that phenylalanine, from which Methyl l-phenylalaninate is derived, plays a crucial role in various cellular processes. For instance, phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .
Molecular Mechanism
It is known to interact with certain proteins, potentially influencing their activity
Metabolic Pathways
Methyl l-phenylalaninate is involved in the metabolic pathways related to phenylalanine. Phenylalanine is metabolized into tyrosine, a non-essential amino acid, which can be used for protein synthesis or converted to L-DOPA, which further generates dopamine, norepinephrine, and epinephrine .
Transport and Distribution
It is known that phenylalanine, from which Methyl l-phenylalaninate is derived, is transported by L-type amino acid transporter 1 (LAT1) .
准备方法
合成路线和反应条件
L-苯丙氨酸甲酯可以通过在酸催化剂存在下用甲醇酯化L-苯丙氨酸来合成。该反应通常涉及在强酸(如硫酸或盐酸)存在下,将L-苯丙氨酸与甲醇一起回流。 反应条件包括将温度保持在约60-70°C几个小时,以确保完全酯化 .
工业生产方法
在工业环境中,L-苯丙氨酸甲酯的生产通常涉及连续流动工艺,以提高效率和产量。 使用固体酸催化剂和优化的反应条件,例如控制的温度和压力,是实现高纯度和产量的常见做法 .
化学反应分析
反应类型
L-苯丙氨酸甲酯会经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的羧酸。
还原: 还原反应可以将其转化为醇或胺。
取代: 亲核取代反应可以将酯基替换为其他官能团.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 在温和条件下可以使用氨或伯胺等亲核试剂.
形成的主要产物
氧化: 具有羧酸基的苯丙氨酸衍生物。
还原: 具有醇或胺基的苯丙氨酸衍生物。
取代: 各种取代的苯丙氨酸衍生物.
相似化合物的比较
类似化合物
L-苯丙氨酸: 没有酯基的母体氨基酸。
苯丙氨酸甲酯: 具有轻微结构差异的类似酯衍生物。
L-酪氨酸甲酯: 另一种氨基酸酯,其芳香环上具有羟基.
独特性
L-苯丙氨酸甲酯由于其特殊的酯官能团而具有独特性,该官能团赋予了其独特的反应性和溶解性。 这使其成为合成化学和各种工业应用中宝贵的中间体 .
属性
IUPAC Name |
methyl (2S)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-90-4 | |
| Record name | L-Phenylalanine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl L-phenylalaninate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl 3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-PHENYLALANINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10AT497I17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methyl L-phenylalaninate utilized in asymmetric synthesis?
A: Methyl L-phenylalaninate serves as a valuable chiral building block in synthesizing various enantiomerically pure compounds. For example, it acts as a starting material for preparing chiral triazolium salts []. These salts function as efficient catalysts in enantioselective annulation reactions, leading to the formation of biologically relevant molecules like β-arylspirotomicins with high enantiomeric excess [].
Q2: Can you explain the role of methyl L-phenylalaninate in creating polymers for enantiomeric recognition?
A: Researchers have successfully incorporated methyl L-phenylalaninate into the backbone of optically active polymers []. These polymers demonstrate the ability to differentiate between enantiomers of various chiral acids. This discrimination arises from the combination of anion-π or lone pair-π interactions between the polymer and the chiral acids, coupled with the sensitivity of the polymer's self-assembly process to the presence of these chiral species [].
Q3: Has methyl L-phenylalaninate been explored in medicinal chemistry research?
A: Yes, methyl L-phenylalaninate plays a crucial role in synthesizing alkoxy-substituted Matijin-Su derivatives, which are being investigated for their antiviral properties []. Specifically, it participates in the synthesis of key intermediates that are further modified to yield the target Matijin-Su analogs. These analogs are then evaluated for their activity against the hepatitis B virus (HBV) in cellular assays [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
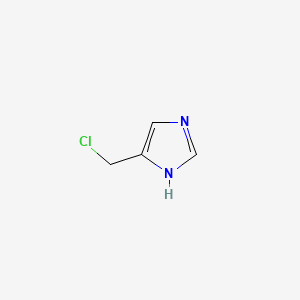
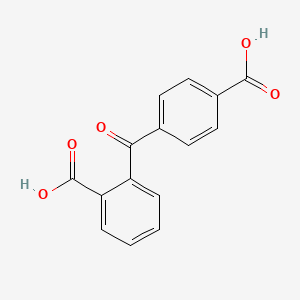
![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)
